molecular formula C10H10O3 B3094699 (R)-Chroman-3-carboxylic acid CAS No. 1260609-71-9

(R)-Chroman-3-carboxylic acid

Cat. No. B3094699
CAS RN: 1260609-71-9
M. Wt: 178.18 g/mol
InChI Key: UGAGZMGJJFSKQM-MRVPVSSYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through experimental analysis .

Scientific Research Applications

Synthesis and Chemical Transformations

  • (R)-Chroman-3-carboxylic acid and its derivatives are extensively used in chemical synthesis. For example, silver-catalyzed decarboxylative cascade radical cyclization of tertiary carboxylic acids, including this compound, leads to the synthesis of various chroman-4-one derivatives (Haoxiang Hu et al., 2018). Furthermore, these derivatives have applications in developing pharmaceuticals and organic materials.

Antioxidant Properties

  • Certain derivatives of this compound, such as 6-Hydroxychroman-2-carboxylic acids, have been identified as effective antioxidants in various systems like animal fats, vegetable oils, and emulsions (J. M. Scott et al., 1974). This antioxidant property is significant in preserving food quality and in pharmaceutical applications.

Photodimerization Reactions

  • This compound undergoes unique photodimerization reactions under certain conditions, producing structurally distinct compounds compared to traditional cycloaddition dimers (H. Kawata et al., 2002). Such reactions are important in photochemistry and in the development of photo-responsive materials.

Crystal Structure Analysis

  • The crystal structure of compounds derived from this compound, such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, aids in understanding molecular interactions and stereochemistry which are crucial in the synthesis of active pharmaceutical ingredients (Yoann Rousselin et al., 2015).

Inhibition of Enzymatic Activities

  • Some derivatives of this compound, such as chroman-2-carboxylic acid N-(substituted)phenylamides, exhibit inhibitory effects on nuclear factor-κB (NF-κB) activation, which is significant in pharmacological research (Jae-Hwan Kwak et al., 2008).

Analytical Applications

  • Carboxylic acids, including this compound, are analyzed using methods like HPLC for their determination in biological and environmental samples, reflecting their importance in analytical chemistry (I. Šperlingová et al., 2004).

Photophysical Properties

  • Studies involving compounds like coumarin-3-carboxylic acid, which is structurally related to this compound, reveal interesting photophysical properties that have potential applications in developing optical materials and sensors (H. Kawata et al., 2002).

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological systems or processes. This could involve binding to specific proteins, altering cellular processes, or other biochemical interactions .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(3R)-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGZMGJJFSKQM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Chroman-3-carboxylic acid
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(R)-Chroman-3-carboxylic acid
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(R)-Chroman-3-carboxylic acid
Reactant of Route 4
(R)-Chroman-3-carboxylic acid
Reactant of Route 5
(R)-Chroman-3-carboxylic acid
Reactant of Route 6
(R)-Chroman-3-carboxylic acid

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